5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H3BrN2O4 |
|---|---|
Molecular Weight |
259.01 g/mol |
IUPAC Name |
5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O4/c8-4-3(1-2-13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12) |
InChI Key |
FENCSLKSUQNQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C2=NC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Furan Derivatives
The initial step typically involves selective bromination of the furan ring at the 2-position (or 5-position depending on nomenclature), which is crucial for subsequent coupling reactions. Bromination is usually achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination or ring degradation.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Bromination | NBS, solvent (e.g., acetonitrile), room temperature or mild heating | Introduce bromine at furan 2-position | Control stoichiometry to avoid polybromination |
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The general approach includes:
- Preparation of an amidoxime intermediate from the corresponding nitrile,
- Coupling with a carboxylic acid or ester derivative,
- Cyclodehydration to form the oxadiazole ring.
Several methods have been reported:
| Method | Reactants | Conditions | Yield & Notes |
|---|---|---|---|
| Amidoxime + Carboxylic acid (or ester) | Amidoxime of bromofuran derivative + carboxylic acid | Use of coupling agents (e.g., EDC, HOAt), heating (80–120 °C) | Moderate to good yields (40–80%) |
| Cyclodehydration | Heating with base (e.g., triethylamine) or acid catalyst | Promotes ring closure | Essential for oxadiazole formation |
Specific Synthetic Example
One typical synthetic route reported involves:
- Synthesis of 5-bromofuran-2-carboxylic acid hydrazide,
- Reaction with a suitable nitrile or ester under acidic/basic conditions to induce cyclization forming the 1,2,4-oxadiazole ring,
- Purification by recrystallization or chromatography.
This route is adaptable for scale-up and industrial production with optimization for yield and purity.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Bromination | NBS in acetonitrile | RT, 2–4 h | 85–90 | Selective monobromination |
| Amidoxime formation | Hydroxylamine hydrochloride, base | 50–70 °C, 3–5 h | 75–80 | High purity amidoxime |
| Cyclization | Amidoxime + carboxylic acid + EDC, HOAt | 80–120 °C, 12–24 h | 60–75 | Efficient ring closure |
| Purification | Recrystallization or column chromatography | - | >95 purity | Confirmed by NMR, MS |
Analytical Confirmation
- NMR Spectroscopy: Characteristic signals for oxadiazole ring protons and bromofuran moiety.
- Mass Spectrometry: Molecular ion peak consistent with C7H3BrN2O4 (Molecular weight 259.01 g/mol).
- IR Spectroscopy: Strong absorption bands for carboxylic acid (broad O–H stretch) and oxadiazole ring vibrations.
Industrial and Scale-Up Considerations
Industrial synthesis focuses on optimizing reaction times, yields, and safety, with strategies such as:
- Use of continuous flow reactors for bromination and cyclization steps,
- Automated control of temperature and reagent addition to minimize side reactions,
- Use of greener solvents and catalysts to reduce environmental impact.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Reaction Conditions | Outcome | Key Considerations |
|---|---|---|---|---|
| Bromination of furan | NBS, solvent (acetonitrile) | Room temp, 2–4 h | Selective 2-bromo substitution | Control to prevent polybromination |
| Amidoxime formation | Hydroxylamine hydrochloride, base | 50–70 °C, 3–5 h | Amidoxime intermediate | Purity critical for cyclization |
| Cyclization to 1,2,4-oxadiazole | Amidoxime + carboxylic acid + coupling agents (EDC, HOAt) | 80–120 °C, 12–24 h | Oxadiazole ring closure | Efficient dehydration step |
| Purification | Recrystallization, chromatography | Ambient or mild heating | >95% pure compound | Confirm structure by NMR, MS |
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its anticancer properties . Research indicates that compounds containing oxadiazole derivatives can act as potent inducers of apoptosis , which is crucial for cancer treatment. For instance, studies have shown that related oxadiazoles effectively activate caspases, leading to programmed cell death in cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity . The presence of the bromine atom enhances the biological activity against various pathogens. In vitro studies suggest that it exhibits significant antibacterial effects, making it a candidate for developing new antibiotics .
Organic Electronics
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is being explored for its potential use in organic electronic devices . The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is critical for device performance .
Photovoltaic Applications
Research indicates that incorporating this compound into photovoltaic cells can enhance their efficiency due to its favorable energy levels and charge transport properties. Studies have demonstrated improved power conversion efficiencies when using oxadiazole derivatives in solar cell applications .
Data Summary Table
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles could induce apoptosis in various cancer cell lines. The study specifically highlighted the role of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid as a promising candidate for further development as an anticancer agent.
- Antimicrobial Efficacy : In another study focusing on antimicrobial agents, this compound showed notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Material Science Innovations : Research conducted on organic electronic devices revealed that incorporating this compound improved charge mobility and stability in OLEDs, leading to better overall device performance.
Mechanism of Action
The mechanism of action of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromofuran moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole scaffold is highly versatile. Key analogs and their differences are summarized below:
*Calculated based on molecular formula C₈H₅BrN₂O₄.
Physicochemical and Pharmacokinetic Considerations
- Acid Dissociation Constant (pKa) : The carboxylic acid (pKa ~2-3) ensures ionization at physiological pH, aiding solubility and target binding.
- Metabolic Stability : Heterocyclic substituents (e.g., furan) may reduce oxidative metabolism compared to phenyl rings.
Biological Activity
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. The presence of the oxadiazole and furan moieties in its structure suggests a diverse range of pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is with a molecular weight of approximately 273.04 g/mol. The compound features a brominated furan ring and an oxadiazole moiety, which are known to influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves inhibition of critical enzymes involved in cell wall synthesis or metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid | Mycobacterium bovis BCG | 0.78 µg/mL |
| Novel oxadiazole derivatives | Staphylococcus aureus | < 0.5 µg/mL |
The compound's activity against Mycobacterium bovis BCG was particularly noted for both active and dormant states, indicating its potential as an anti-tuberculosis agent .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively documented. Several studies report that these compounds exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human colon adenocarcinoma (HT-29) | 92.4 | Apoptosis |
| Human lung adenocarcinoma (A549) | 75.0 | Cell cycle arrest |
In particular, 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid demonstrated promising activity against multiple cancer cell lines with varying IC50 values, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives can also exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This activity can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
A study conducted on the derivative's interaction with human deacetylase Sirtuin 2 (HDSirt2) revealed that it could serve as an inhibitor with potential implications in cancer therapy. The binding affinity was assessed through molecular docking studies, highlighting its capability to modulate enzyme activity effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
